Hydrazine

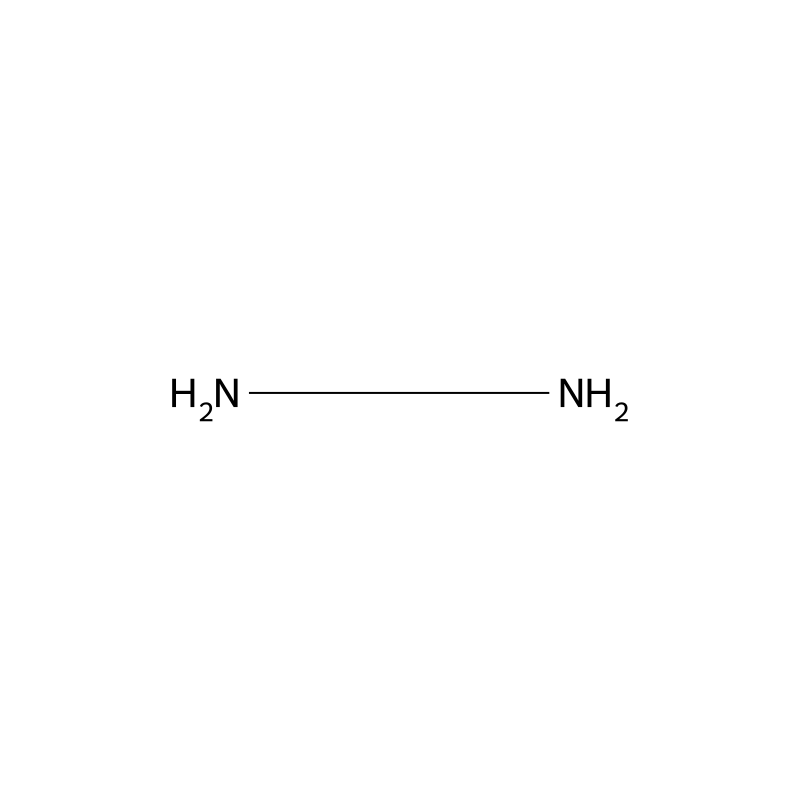

N2H4

N2H4

H2N-NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

N2H4

N2H4

H2N-NH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water /1.0X10+6 mg/L/

Very soluble in water

Miscible with methyl, ethyl, propyl, isobutyl alcohols

Very soluble in ethanol, methanol

For more Solubility (Complete) data for Hydrazine (6 total), please visit the HSDB record page.

1000 mg/mL

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Rocket Propellants and Fuels

Hydrazine has a long history as a high-performance rocket propellant and fuel, particularly for spacecraft propulsion. It decomposes exothermically (releases heat) upon contact with a catalyst, generating thrust. Its high specific impulse (measure of engine efficiency) and storability make it ideal for applications like maneuvering satellites and spacecraft attitude control .

Chemical Synthesis

Hydrazine's reducing nature makes it a valuable tool in various organic and inorganic syntheses. It can act as a nucleophile (electron donor) or a reducing agent, facilitating reactions like:

- Reductive amination: Converting carbonyl groups (C=O) to amines (C-NH₂)

- Wolff-Kishner reaction: Converting ketones to alkenes

- Preparation of metal nanoparticles: Reducing metal salts to their elemental forms

Material Science Research

Recent research explores the potential of hydrazine-based compounds in various material science applications:

- High-voltage rechargeable batteries: Studies investigate hydrazine-embedded heterocyclic compounds as cathode materials for rechargeable lithium batteries, offering promising results for high-voltage and fast-charging capabilities .

- Polymer synthesis: Hydrazine can be used as a blowing agent in the production of certain polymers, creating foams with specific properties .

Biomedical Research

Hydrazine, with the chemical formula , is an inorganic compound classified as a hydronitrogen. It is a colorless, oily liquid that emits a strong ammonia-like odor. Hydrazine has a melting point of and a boiling point of . This compound is known for its high reactivity and serves as a powerful reducing agent, making it valuable in various industrial applications.

Due to its high reactivity, hydrazine poses significant safety hazards. It is:

- Highly Toxic: Exposure through inhalation, ingestion, or skin contact can cause severe health problems, including organ damage and even death.

- Corrosive: Contact with hydrazine can irritate and damage skin and eyes.

- Flammable: Hydrazine readily ignites and burns with a colorless flame.

- Oxidation Reactions: Hydrazine can react with hydroxyl radicals, leading to the formation of nitrogen gas and other products. The dominant mechanism involves hydrogen abstraction, yielding as an intermediate .

- Formation of Hydrazones: In the presence of carbonyl compounds, hydrazine can form hydrazones through nucleophilic addition. This reaction is integral to the Wolff-Kishner reduction process, which converts carbonyl compounds to alkanes .

- Reactions with Acids: Hydrazine reacts with acids and metallic salts to produce various derivatives that are utilized in explosives and agricultural chemicals .

Hydrazine exhibits significant biological activity, although it is primarily recognized for its toxicity. It can cause severe damage to tissues and has been linked to neurotoxic effects, including potential carcinogenicity . Despite its toxic nature, hydrazine is studied for its potential in cancer research and as a precursor for certain pharmaceuticals.

Hydrazine can be synthesized through several methods:

- Raschig Process: This common method involves the oxidation of ammonia using sodium hypochlorite in the presence of gelatin or glue .

- Pechiney-Ugine-Kuhlmann Process: This method utilizes hydrogen peroxide and ammonia:

- Chloramine Reaction: Chloramine reacts with ammonia to yield hydrazine along with hydrogen chloride as a byproduct .

Hydrazine has diverse applications across several industries:

- Rocket Fuel: It is widely used as a propellant due to its exothermic reaction with oxygen, producing nitrogen gas and water vapor .

- Corrosion Inhibitor: Employed in water boilers and cooling systems to prevent corrosion .

- Manufacturing of Foaming Agents: Used in producing azodicarbonamide for polymer foams .

- Pharmaceuticals and Pesticides: Acts as a precursor in the synthesis of various drugs and agricultural chemicals .

Research on hydrazine interactions often focuses on its reactivity with atmospheric species, particularly hydroxyl radicals. Studies indicate that the reaction pathways are influenced by temperature and pressure, which affect the rate constants for these interactions . Understanding these mechanisms is crucial for predicting hydrazine's behavior in environmental contexts.

Hydrazine shares similarities with several compounds but is unique due to its specific properties and applications:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Ammonia | A simpler nitrogen compound; less reactive than hydrazine. | |

| Methylhydrazine | A derivative used as a rocket fuel; more stable than hydrazine. | |

| Maleic Hydrazide | Used in agriculture; less toxic than hydrazine. | |

| Hydrazone | Varies | Product formed from hydrazine reactions; used in organic synthesis. |

Hydrazine's unique combination of reactivity, toxicity, and utility in propellant technology distinguishes it from these related compounds, making it an essential focus of both industrial application and scientific research.

The Olin Raschig process represents one of the foundational industrial methodologies for hydrazine production, originally developed by German chemist Friedrich Raschig in 1906 and subsequently optimized by the Olin Corporation for aerospace applications [1]. This process operates through a two-stage mechanism involving the formation of monochloramine followed by its reaction with excess ammonia to yield hydrazine [2].

Mechanistic Framework

The commercial Olin Raschig process consists of precisely controlled sequential reactions [1]. In the initial stage, sodium hypochlorite solution undergoes reaction with a threefold excess of ammonia at 5°C to generate monochloramine according to the reaction: NaOCl + NH₃ → NH₂Cl + NaOH [1]. This reaction proceeds rapidly under carefully controlled temperature conditions to prevent decomposition and minimize chlorate formation [2].

The second stage involves introducing the monochloramine solution to a 30-fold excess of anhydrous ammonia at 130°C under elevated pressure of 20-30 MPa [2]. The critical reaction proceeds as: NH₂Cl + NH₃ → N₂H₄ + HCl [1]. The overall stoichiometric equation represents: NaOCl + 2NH₃ → N₂H₄ + NaCl + H₂O [1].

Industrial Optimization Parameters

Industrial optimization of the Olin Raschig process requires precise control of multiple operational parameters [5]. The process necessitates high temperatures of approximately 130°C and substantial ammonia excess ratios of 20:1 to 30:1 to minimize undesirable side reactions [5]. The large ammonia excess serves to prevent the reaction of hydrazine product with chloramine reactant, which would otherwise form ammonium chloride and nitrogen [5].

Critical side reactions include the decomposition pathway: NH₂Cl + N₂H₄ → NH₄Cl + N₂, which is particularly catalyzed by copper contamination [13]. Countermeasures involve maintaining large ammonia excess and incorporating complexing agents such as ethylenediaminetetraacetic acid [13]. The process typically achieves yields of approximately 70% of theoretical hydrazine production [13].

| Parameter | Optimal Range | Impact on Yield | Industrial Consideration |

|---|---|---|---|

| Ammonia Excess Ratio | 20:1 to 30:1 | Reduces side reactions | Recycle efficiency |

| Reaction Temperature | 130°C | Increases reaction rate | Energy consumption |

| Residence Time | 15-30 minutes | Ensures completion | Equipment sizing |

| Sodium Hydroxide Concentration | Minimal excess | Prevents decomposition | Corrosion management |

| Pressure | 20-30 MPa | Improves selectivity | Safety requirements |

Product recovery involves sequential distillation processes to remove excess ammonia and sodium chloride, followed by azeotropic distillation with aniline to eliminate water [1] [2]. The resulting hydrazine hydrate undergoes further purification to achieve anhydrous hydrazine specifications required for aerospace applications [2].

Peroxide (Pechiney–Ugine–Kuhlmann) Process: Green Chemistry Perspectives

The Peroxide process, developed by Produits Chimiques Ugine Kuhlmann in the early 1970s, represents a significant advancement in green chemistry approaches to hydrazine synthesis [8]. This methodology employs hydrogen peroxide as the oxidizing agent instead of sodium hypochlorite, fundamentally eliminating salt coproduction and reducing environmental impact [7].

Green Chemistry Framework

The peroxide process exemplifies green chemistry principles through its elimination of salt waste generation, which represents a major environmental advantage over traditional hypochlorite-based routes [7] [10]. Unlike the Raschig process that produces an equivalent of salt for each equivalent of hydrazine, the peroxide process generates only water as a byproduct [9]. This fundamental difference positions the technology as environmentally superior with reduced waste treatment requirements [12].

The process operates under mild conditions of 50°C and atmospheric pressure, utilizing a feed mixture of hydrogen peroxide, ketone, and ammonia in a molar ratio of approximately 1:2:4 [7] [8]. The use of methyl ethyl ketone provides operational advantages as the resulting ketazine exhibits immiscibility in the aqueous reaction mixture, enabling separation by simple decantation [7] [10].

Reaction Mechanism and Pathway Analysis

The peroxide process proceeds through a complex multi-step mechanism involving oxaziridine intermediates [8] [11]. Initial imine formation occurs through condensation: Me(Et)C=O + NH₃ → Me(Et)C=NH + H₂O [7]. The critical oxidation step involves hydrogen peroxide converting the imine to oxaziridine: Me(Et)C=NH + H₂O₂ → Me(Et)CONH + H₂O [7].

Subsequent condensation of the oxaziridine with ammonia forms the hydrazone: Me(Et)CONH + NH₃ → Me(Et)C=NNH₂ + H₂O [7]. The hydrazone then undergoes condensation with a second ketone equivalent to generate the ketazine: Me(Et)C=O + Me(Et)C=NNH₂ → Me(Et)C=NN=C(Et)Me + H₂O [7].

Final hydrolysis of the purified ketazine occurs under pressure at elevated temperatures: Me(Et)C=NN=C(Et)Me + 2H₂O → 2Me(Et)C=O + N₂H₄ [7]. The hydrolysis requires acid catalysis and operates at pressures of 8 bar with temperatures ranging from 130°C at the column base to 179°C at the top [8]. This process achieves hydrazine yields of approximately 75% based on hydrogen peroxide consumption [12].

Environmental Impact Assessment

Comparative environmental analysis demonstrates significant advantages of the peroxide process over conventional methodologies [10] [12]. The technology eliminates aqueous effluent treatment requirements and reduces energy consumption compared to salt-producing alternatives [12]. The process exhibits high atom economy with theoretical yields exceeding 75%, representing a 15-20% improvement over traditional approaches [33].

| Environmental Factor | Traditional Processes | Peroxide Process | Improvement Factor |

|---|---|---|---|

| Salt Waste Generation | High (1:1 molar ratio) | None | Complete elimination |

| Carbon Footprint | High | Reduced | 30-40% reduction |

| Energy Consumption | High | Lower | 20-30% reduction |

| Atom Economy | Low (50-70%) | Higher (>75%) | 15-20% increase |

| Renewable Feedstock | Limited | Moderate | Hydrogen peroxide renewable |

The process demonstrates compatibility with renewable hydrogen peroxide sources, particularly through electrochemical generation technologies that utilize water, air, and electricity as feedstocks [33]. This alignment with sustainable chemistry principles positions the peroxide process as a preferred methodology for environmentally conscious hydrazine production [35].

Bayer Ketazine Process: Catalytic Pathways and Byproduct Management

The Bayer ketazine process represents a modification of the traditional Raschig methodology, incorporating acetone as a trapping agent to enhance selectivity and improve yield characteristics [14]. This process operates by capturing hydrazine as acetone azine, which demonstrates inertness toward chloramine, thereby preventing destructive side reactions [14].

Catalytic Mechanism and Pathway Analysis

The Bayer process employs a distinctive mechanistic pathway compared to direct ammonia oxidation [14]. The reaction proceeds through chloramine interaction with acetone to form 3,3-dimethyloxaziridine intermediate species [14]. This oxaziridine subsequently reacts with ammonia to generate acetone hydrazone through a mechanism that avoids high-energy radical intermediates [14].

The hydrazone formation represents a critical step in nitrogen-nitrogen bond formation: the oxaziridine intermediate provides a stabilized pathway for coupling ammonia molecules [14]. Following hydrazone generation, condensation with a second acetone equivalent produces the stable acetone azine product [14]. This ketazine exhibits remarkable stability, particularly under alkaline conditions typical of ammoniacal reaction mixtures [10].

Process conditions operate at moderate temperatures of 35°C and pressures of 2 bar, with feed compositions maintaining sodium hypochlorite, acetone, and ammonia in molar ratios of approximately 1:2:20 [14]. These mild operating conditions contribute to enhanced selectivity and reduced energy requirements compared to high-temperature alternatives [14].

Yield Optimization and Selectivity Enhancement

The Bayer ketazine process achieves superior yields of approximately 95% through effective trapping of hydrazine intermediates [28]. This represents a significant improvement over conventional Raschig processes, which typically achieve 70% yields due to competing decomposition pathways [13] [28]. The enhanced performance results from acetone's ability to sequester hydrazine before it can undergo destructive reactions with excess chloramine [14].

Selectivity optimization involves careful control of acetone concentrations to ensure complete hydrazine capture while minimizing organic byproduct formation [28]. The process benefits from acetone's volatility, which facilitates recovery through distillation and enables recycling to maintain economic viability [10]. Industrial implementations typically incorporate acetone recovery systems to minimize chemical losses and reduce operating costs [28].

The ketazine hydrolysis step requires precise temperature and pressure control to achieve efficient conversion while preventing thermal decomposition [10]. Acid-catalyzed hydrolysis operates under pressure conditions to shift equilibrium toward hydrazine and acetone products [8]. The regenerated acetone undergoes purification and recycling to the initial reaction stage [10].

Byproduct Management Strategies

Effective byproduct management represents a critical aspect of Bayer process economics and environmental performance [28]. The primary waste stream consists of sodium chloride, similar to other hypochlorite-based processes, requiring appropriate disposal or utilization strategies [14]. Unlike newer technologies, the Bayer process generates salt waste in stoichiometric quantities relative to hydrazine production [9].

Organic byproduct formation, while minimized through process optimization, requires specialized treatment approaches [28]. Acetone-containing wastewater streams present environmental challenges due to organic content and require biological or thermal treatment before discharge [28]. Advanced implementations incorporate acetone recovery systems to minimize losses and reduce waste generation [28].

Catalyst management involves controlling trace metal contamination, particularly copper species that catalyze undesirable decomposition reactions [13]. The process incorporates metal chelation strategies using complexing agents to maintain reaction selectivity [13]. Regular monitoring of metal concentrations ensures consistent performance and prevents yield degradation [5].

The process generates significant volumes of aqueous waste containing dissolved salts and organic compounds [28]. Treatment strategies include multi-stage evaporation, crystallization, and filtration to separate recoverable materials from waste streams [38]. Some implementations convert salt waste into useful products such as sodium sulfite through chemical processing with sulfur dioxide [38].

Physical Description

Hydrazine, aqueous solution, with more than 37% hydrazine appears as a colorless aqueous solution. May have an ammonia-like odor. Corrosive. Irritates skin and eyes; irritation to the eyes is delayed. Toxic by ingestion and skin absorption.

Hydrazine, aqueous solution, with not more than 37% hydrazine appears as a colorless aqueous solution containing a maximum of 37% hydrazine by mass. Has an ammonia-like odor. Corrosive. Contact may irritate skin and eyes. Toxic by ingestion and skin absorption.

Other Solid; Liquid

Colorless, fuming, oily liquid with an ammonia-like odor; [NIOSH]

Liquid

COLOURLESS FUMING OILY HYGROSCOPIC LIQUID WITH PUNGENT ODOUR.

Colorless, fuming, oily liquid with an ammonia-like odor.

Colorless, fuming, oily liquid with an ammonia-like odor. [Note: A solid below 36 °F.]

Color/Form

Colorless fuming, oily liquid ... (Note: A solid below 36 °F)

Anhydrous hydrazine is a waxy solid.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

113.55 °C

Contracts on freezing. ...One gallon of commercial product weighs 8.38 lbs. ...Dissolves many inorganic substances. ...Forms an azeotropic mixture with water, boiling point (at 760 mm Hg) 120.3 °C, which contains 55 mole-% (68.5 weight-%) N2H4.

BP: 56 °C at 71 mm Hg; 170 deg at 5 atm; 200 °C at 10 atm; 236 °C at 20 atm

114 °C

236.3 °F

236 °F

Flash Point

Emergency Response Guidebook is for "hydrazine, anhydrous." 100 °F

52 °C (126 °F) - closed cup

100 °F - open cup

40 °C c.c.

125.6 °F

99 °F

Heavy Atom Count

Vapor Density

Density

1.0036 g/cu cm

Density: 1.146 at -5 °C/4 °C; 1.0253 at 0 °C/4 °C; 1.024 at 2 °C/4 °C; 1.011 at 15 °C/4 °C; 1.0036 at 25 °C/4 °C; 0.9955 at 35 °C/4 °C

White crystalline powder. MP 198 °C. Density: 1.42. Corrosive. Freely soluble in water, slightly soluble in alcohol /Hydrazine dihydrochloride/

Relative density (water = 1): 1.01

1.01

LogP

-2.07

-2.1

Odor

Ammonia-like odo

Odor Threshold

Odor Threshold High: 4.0 [mmHg]

AIHA detection odor threshold AIHA (mean = 3.7 ppm)

Odor perception threshold for hydrazine is 160 mg/L.

Decomposition

On contact with metal catalysts (e.g., platinum black; Raney nickel; copper-iron oxide; molybdenum; molybdenum oxides; iridium), it decomposes to ammonia, hydrogen and nitrogen gases which may ignite or explode.

When heated to decomposition it emits highly toxic fumes of /nitrogen oxide/ and /ammonia/.

Air or oxygen is not required for decomposition. ... Decomposes at room temperature or above depending on surface contacted.

The pure compound decomposes on heating or when exposed to ultraviolet radiation to form ammonia, hydrogen, and nitrogen. This reaction may be explosive, especially when catalysed by certain metals and metal oxides.

Decomposition of aqueous hydrazine occurs in the presence of metal catalysts such as platinum or Raney nickel.

Melting Point

1.54 °C

MP: 127 °C; soluble in water at 25 °C /Hydrazine monohydroiodide/

2 °C

36 °F

UNII

Related CAS

13464-80-7 (sulfate[2:1])

13464-97-6 (mononitrate)

15823-35-5 (phosphate[1:1])

37836-27-4 (nitrate)

5341-61-7 (di-hydrochloride)

59779-45-2 (phosphate[2:1])

634-62-8 (tartrate)

7803-57-8 (monohydrate)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H350: May cause cancer [Danger Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Therapeutic Uses

Vapor Pressure

14.4 [mmHg]

14.4 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 2.1

10 mmHg

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Hydrazino nitrogen (assumed to be largely unchanged hydrazine) is excreted in urine after iv or sc administration of hydrazine in dogs. 5-11% of large doses (50 mg/kg - twice the LD50) is excreted within first 4 hr and approximately 50% of 15 mg/kg dose is excreted within first 2 days after injection.

Hydrazine has been rapidly and well absorbed by the skin, GI tract, and lungs, although its vapors are not absorbed significantly through the skin.

Hydrazine is rapidly absorbed and rapidly distributed to and eliminated from most tissues. It may compete to slow down the formation of glutamine and urea by combining with glutamic acid, carbamyl phosphate, or amino acid precursor of the urea cycle, as a result of which ammonia is released. In mice and rats, a part of the absorbed hydrazine is excreted unchanged and a part as labile conjugates or as acid-hydrolysable derivatives via the urine. When hydrazine is metabolized, a significant amount of nitrogen is produced, which is excreted via the lungs.

For more Absorption, Distribution and Excretion (Complete) data for Hydrazine (6 total), please visit the HSDB record page.

Metabolism Metabolites

Hydrazine ... is ... acetylated very rapidly in most species. The reaction is so fast that the monoacetyl metabolite is not detected, and the excreted diacetyl metabolite accounts almost entirely for the administered dose.

Hydrazine is possibly degraded to ammonia, as evidenced by elevation of blood ammonia in dogs given hydrazine; however, diacetylhydrazine is not. ...

(15)N-labeled hydrazine and conventional methods were used to account for approx 75% of single doses of hydrazine (1 mmol/kg). In 48 hr, about 30% appeared in urine as hydrazine and about 20% emerged as derivative that is acid-hydrolyzable to hydrazine. About 25% converted to nitrogen.

For more Metabolism/Metabolites (Complete) data for Hydrazine (10 total), please visit the HSDB record page.

Hydrazines are likely to be more rapidly absorbed into the blood after ingestion or exposure to the skin than after inhalation. Once in the blood, they are probably carried to all the tissues of the body. Soon after exposure, the levels of hydrazines in the tissues fall since they are metabolised in several products such as acetyl-, diacetylhydrazine, pyruvate hydrazone, urea, and acyclic compound (1,4,5,6-tetrahydro-6-oxo-3-pyridazine carboxylic acid). However, these metabolites interacts with some important proteins and might be harmful to the body. Some studies showed that metabolites and unchanged hydrazine leave the body within one day. Small amounts can also be found in the expired air. (L154, A112)

Associated Chemicals

Hydrazine dihydrochloride; 5341-61-7

Hydrazine monohydrochloride; 2644-70-4

Dimethylhydrazine; 30260-66-3

Wikipedia

Cortisone

Drug Warnings

Biological Half Life

Hydrazine toxicokinetic parameters have been determined in the rabbit. Rabbits received a bolus of 12 mg/kg bw. ...The serum half-life was 2.3 hours and the volume of distribution was 0.63 liters/kg.

Following ip injection of 32 mg hydrazine/kg bw in rats (free base) ... a half-life of 44 min was observed in the blood of the rats during the first 3 hr following exposure, followed by a slower phase with a half-life of 27 hr.

An aqueous solution (700 g/L) was administered dermally at a dose of 12 mg hydrazine (free base)/kg bw to groups of 4 rabbits by fixing a piece of fiber glass screen to an area of shaved skin. The area was not covered, but corrections were made for evaporation loss. ... The half-life of disappearance from serum was 2.3 hr.

Use Classification

Hazardous Air Pollutants (HAPs)

Hazard Classes and Categories -> Carcinogens, Corrosives, Mutagens, Teratogens, Flammable - 4th degree, Reactive - 3rd degree

Methods of Manufacturing

In the Olin Raschig process ... the production of sodium hypochlorite is carefully controlled. A low temperature is used to prevent decomposition and chlorate formation, and the excess of sodium hydroxide is kept at a low level. The sodium hypochlorite solution is mixed with a threefold excess of ammonia at 5 °C to form chloramine, which is then rapidly added to a 30-fold molar excess of anhydrous ammonia under pressure (20-30 MPa) and heated to 130 °C. The reaction liquor containing 1-2% hydrazine hydrate, is treated as in the conventional Raschig process to give hydrazine hydrate. Anhydrous hydrazine is obtained by removing the water by azeotropic distillation with aniline in a column at atmospheric pressure. Condensation of the vapor yields a two-layer distillate; the aqueous phase is removed and the aniline phase refluxed to the top of the column. Anhydrous hydrazine is recovered as a mixture with aniline, from which it is separated by distillation.

The Bayer process is a variation of the Raschig process and is based on the reaction of chloramine with ammonia in the presence of acetone at pH 12-14. Sodium hypochlorite, acetone, and a 20% aqueous solution of ammonia (molar ratio 1:2:20, respectively) are fed simultaneously and continuously into a reactor at about 35 °C and 200 kPa. Excess ammonia is removed from the reaction mixture by stripping, quenched with water, and recycled to the reactor as an aqueous solution. The aqueous dimethyl ketazine solution, freed from ammonia but containing unreacted acetone, sodium chloride, and organic impurities, is fed into a distillation column where the dimethyl ketazine is recovered as an aqueous azeotrope (containing 55% dimethyl ketazine; by 95 °C at 101.3 kPa) at atmospheric pressure. The injection of acetone into the distillation column is claimed to prevent premature hydrolysis of the ketazine. The byproduct from the still is a solution of sodium chloride containing traces of hydrazine and organic compounds. The solution must be treated before disposal or recycling to electrolysis. The dimethyl ketazine is then hydrolyzed in a distillation column under pressure (0.8-1.2 Mpa), giving acetone, which is recycled to the reactor, and a 10% aqueous solution of hydrazine. The latter is then concentrated to a hydrazine content of 64%.

/In the peroxide process/ ... hydrogen peroxide is the oxidizing agent. The reaction is carried out in the presence of methyl ethyl ketone (MEK) at atmospheric pressure and 50 °C. The ratio of H2O2:MEK:NH3 used is 1:2:4. The hydrogen peroxide is activated by acetamide and disodium hydrogen phosphate or by an arsenic compound. The overall reaction results in the formation of methyl ethyl ketazine in high yield. The mechanism requires the activation of ammonia and hydrogen peroxide as these two reactants, unlike ammonia and hypochlorite in the Bayer process, do not react together. The reaction pathway involves the formation of an oxaziridine intermediate that is able to oxidize ammonia to a hydrazine derivative. Since methyl ethyl ketazine is insoluble in the reaction mixture, it is easily separated by decantation; it is then purified by distillation. The purified ketazine is hydrolyzed under pressure (0.8-10 MPa) to give concentrated aqueous hydrazine and overhead methyl ethyl ketone, which is recycled. The aqueous layer containing the activator is concentrated to remove water and recycled to the reactors after a purge of water-soluble impurities.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing

All Other Chemical Product and Preparation Manufacturing

Utilities

Hydrazine: ACTIVE

Analytic Laboratory Methods

Method: OSHA 20; Procedure: HPLC; Analyte: hydrazine; Matrix: air; Detection Limit: 1.2 ppb (1.6 ug/cu m).

Method: OSHA 108; Procedure: liquid chromatography using UV detector; Analyte: hydrazine; Matrix: air; Reliable Quantitation Limit: 0.058 ppb (0.076 ug/cu m).

In this study, we report preparation of a high sensitive electrochemical sensor for determination of hydrazine in the presence of phenol in water and wastewater samples. In the first step, we describe synthesis and characterization of ZnO/CNTs nanocomposite with different methods such as transmission electron microscopy (TEM) and X-ray diffraction (XRD). In the second step, application of the synthesis nanocomposite describes the preparation of carbon paste electrode modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide as a high sensitive and selective voltammetric sensor for determination of hydrazine and phenol in water and wastewater samples. The mediated oxidation of hydrazine at the modified electrode was investigated by cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy (EIS). Also, the values of catalytic rate constant (k) and diffusion coefficient (D) for hydrazine were calculated. Square wave voltammetry (SWV) of hydrazine at the modified electrode exhibited two linear dynamic ranges with a detection limit (3sigma) of 8.0 nmol/L. SWV was used for simultaneous determination of hydrazine and phenol at the modified electrode and quantitation of hydrazine and phenol in some real samples by the standard addition method.

For more Analytic Laboratory Methods (Complete) data for Hydrazine (30 total), please visit the HSDB record page.

Clinical Laboratory Methods

Currently used on F-16 fighter jets and some space shuttles, hydrazine could be released at toxic levels to humans as a result of an accidental leakage or spill. Lower-level exposures occur in industrial workers or as a result of the use of some pharmaceuticals. A method was developed for the quantitation of hydrazine in human urine and can be extended by dilution with water to cover at least six orders of magnitude, allowing measurement at all clinically significant levels of potential exposure. Urine samples were processed by isotope dilution, filtered, derivatized and then quantified by HPLC-MS-MS. The analytical response ratio was linearly proportional to the urine concentration of hydrazine from 0.0493 to 12.3 ng/mL, with an average correlation coefficient R of 0.9985. Inter-run accuracy for 21 runs, expressed as percent relative error (% RE), was Hydrazine has been applied diffusely in most of the chemical industry; however, it is a hazardous environmental pollutant and highly toxic to organisms. Selective, rapid, and sensitive detection of hydrazine thus becomes absolutely necessary in both biological and environmental sciences. Accordingly, fluorescence probes for hydrazine have been paid great attention in recent years. Disclosed here is the near-infrared (NIR) fluorescence probe with a turn-on fluorescent probe CyJ based on the structure-emission property relationships of the NIR dyes containing an acetyl group as the recognizing moiety. This new probe not only can be readily prepared, but also shows excellent sensing properties. First and most important of all, CyJ is highly selective for N2H4 over various anions, cations, and other amino compounds and has a low limit of detection (LOD) of hydrazine (5.4 ppb as fluorescence sensor and 6.1 ppb as UV sensor). Besides, CyJ exhibited a dramatic increase in fluorescence at (lambda)max = 706 nm in the presence of N2H4, and it offers a rapid, colorimetric and vapor sensing detection process for N2H4 in both aqueous solution and diluted human serum. Furthermore, CyJ has good cell-membrane permeability and low cytotoxicity. In addition, we have successfully applied the CyJ to visualize N2H4 in live mouse and, for the first time, in tissues such as the liver, lung, kidney, heart, and spleen.

We report a novel colorimetric and red-emitting fluorescent probe for hydrazine detection based on resorufin platform. This OFF-ON fluorescent probe shows a large (117 nm) red-shifted absorption spectrum and the color changes from colorless to red upon addition of hydrazine in the aqueous solution, which can serve as a "naked-eye" probe for hydrazine. Moreover, this probe also shows a significant fluorescence increase (approximately 16 folds) and excellent linear relationship at physiological pH. Utilizing this sensitive and selective probe, we have successfully detected hydrazine in living cells.

For more Clinical Laboratory Methods (Complete) data for Hydrazine (10 total), please visit the HSDB record page.

Storage Conditions

It should be stored in glass containers in a cool, dark place. ... It is usually stored under nitrogen to reduce the flammability hazard and to maintain purity.

Detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Provide water for flushing spills or leaks. Tanks should be located in water-filled dikes. Separate from acids, oxidizing materials, metal oxides. Normally stored under nitrogen.

Do not store in the same area as other flammable materials. ... Store in a secure poison location. ... Store separately in a corrosion-resistant location. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where hydrazine may be present, check to make sure that an explosive concentration does not exist. Hydrazine must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), strong acids (such as hydrochloric, sulfuric, and nitric); hydrogen peroxide, and metal oxides since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition, such as smoking and open flames, are prohibited where hydrazine is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Wherever hydrazine is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.

Interactions

Pretreatment of Vicia faba root-tip meristems with a nontoxic dose of either hydrazine or N,N'-diformylhydrazine prior to the administration of maleic hydrazide, separated by 2 hr, resulted in a significant reduction of the yield of maleic hydrazide-induced chromatid aberrations compared to control treatments (maleic hydrazide only). This clastogenic adaptation was not observed when the alkylating agent triethylene melamine was used instead of maleic hydrazide. Thus, pretreatment with the hydrazines induces an error-free repair system which reduces maleic hydrazide-induced damage and both hydrazines and maleic hydrazide appear able to induce oxidative DNA lesions.

Administration of the hepatotoxin and carcinogen, inorganic hydrazine, to rodents results in the formation of 7-methylguanine and O6-methylguanine in liver DNA; co-administration of methyl-(14)C-methionine or (14)C-formate with the hydrazine labels the methylguanines, suggesting involvement of the 1-carbon pool in the methylation process. The present study investigates the proposal that the methylation mechanism involves reaction of hydrazine with endogenous formaldehyde to yield formaldehyde hydrazone, which could be metabolized to the potent methylating agent diazomethane. Hamsters were pretreated with methanol, ethanol or cyanamide to alter the endogenous hepatic aldehyde levels prior to administration of hydrazine. Formaldehyde levels were refractory to the pretreatment; hepatic acetaldehyde levels were increased, but hydrazine administration under such conditions did not result in the formation of ethylated guanines in DNA. Methanol and ethanol inhibited hydrazine-induced methylaton of DNA. Hydrazine incubated with liver S9 fraction and calf thymus DNA induced the formation of 7-methylguanine and O6-methylguanine when formaldehyde was present in the incubation system; substitution of formaldehyde with acetaldehyde in the incubation medium did not result in any detectable alkylation of DNA. Both liver microsomal and cytosolic fractions demonstrated heat-labile activity in supporting the hydrazine-induced methylation process. Tetraformyltrisazine or a similar reaction product of hydrazine and formaldehyde, may be a more important intermediate than formaldehyde hydrazone in the hydrazine-induced methylation of DNA.

Hydrazine hepatotoxicity in vivo, as manifested by triglyceride accumulation, depletion of ATP and reduced glutathione (GSH) was shown to be dose related. The effect of pretreatment of rats with various inhibitors and inducers of cytochrome p450 on these dose-response relationships was investigated. Pretreatment with the inhibitor piperonyl butoxide increased triglyceride accumulation whereas pretreatment with the inducers phenobarbital and beta-naphthoflavone resulted in reduced triglyceride accumulation. Pretreatment with the inducers acetone and isoniazid also enhanced triglyceride accumulation. Only phenobarbital pretreatment also significantly reduced glutathione and ATP depletion. A linear correlation was found between hepatic glutathione and ATP levels in non-pretreated animals given various doses of hydrazine. However, exponential relationships were found between hepatic triglycerides and both hepatic ATP and glutathione. The results suggest that i) the hepatotoxicity of hydrazine can be modulated by inducing or inhibiting particular isoenzymes of cytochrome p450, ii) ATP and glutathione depletion may not be directly involved in the development of fatty liver.

For more Interactions (Complete) data for Hydrazine (7 total), please visit the HSDB record page.

Stability Shelf Life

Thermally unstable.

Can be stored for years if sealed in glass and kept in a cool, dark place.